1-[(4-phenyl-1-piperazinyl)acetyl]indoline
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-(4-phenylpiperazin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O/c24-20(23-11-10-17-6-4-5-9-19(17)23)16-21-12-14-22(15-13-21)18-7-2-1-3-8-18/h1-9H,10-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSDIGSDEECJJCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CN3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49671840 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Structure Activity Relationship Sar Elucidation of 1 4 Phenyl 1 Piperazinyl Acetyl Indoline Derivatives
Identification of Key Pharmacophoric Elements
The fundamental pharmacophore of this class of compounds consists of three key elements: an indole (B1671886) or indoline (B122111) nucleus, a piperazine (B1678402) ring, and an aryl group. The indole ring system is a prominent structural feature in numerous biologically active medicinal agents and natural products. researchgate.net The piperazine scaffold is considered a "privileged structure" in drug discovery due to its unique physicochemical properties. nih.gov Its two nitrogen atoms, typically at positions 1 and 4, can be functionalized to modulate properties like water solubility and to introduce hydrogen bond acceptors or hydrophobic groups, which are crucial for bioavailability and receptor interaction. nih.govmdpi.com SAR analyses have confirmed that an indole nucleus linked to an arylpiperazine or similar moiety possesses significant affinity for various biological targets. chemmethod.com The combination of these three components—indoline, piperazine, and a phenyl group—forms the essential framework for biological activity, with each part offering opportunities for modification to fine-tune potency and selectivity. nih.govnih.gov
Impact of Substituent Position and Electronic Properties on Biological Activity
The biological activity of 1-[(4-phenyl-1-piperazinyl)acetyl]indoline derivatives is highly sensitive to the nature, position, and electronic properties of substituents on both the phenyl and indoline rings, as well as the functionalization of the piperazine moiety.
Substitutions on the terminal phenyl ring are critical for modulating biological activity. The electronic properties and position of these substituents can drastically alter a compound's efficacy. Research indicates that introducing electron-withdrawing groups such as chloro (Cl), fluoro (F), or trifluoromethyl (CF3) to the aromatic ring of arylpiperazines often enhances their action. researchgate.net For instance, the presence of a halogen on the phenyl ring has been found to be essential for the inhibitory effects of some analogues. polyu.edu.hk
However, the optimal electronic nature of the substituent can be target-dependent. In some cases, electron-rich aromatic groups are preferred, with electron-deficient analogues showing reduced or no activity. dndi.org The position of the substituent is also a determining factor. In one study on related structures, substitution at the para position of a benzyl (B1604629) group was found to be the most active, followed by the meta and then the ortho positions. nih.gov This highlights the importance of steric and electronic factors in the interaction with the receptor's binding pocket.
| Substituent | Position | Electronic Effect | Observed Impact on Activity | Reference |
|---|---|---|---|---|
| -Cl, -F, -NO2, -CF3 | General | Electron-Withdrawing | Generally increases activity | researchgate.net |
| Halogen | General | Electron-Withdrawing | Essential for inhibitory effects in certain series | polyu.edu.hk |
| 4'-Cl | para | Electron-Withdrawing | Favorable for activity | mdpi.com |
| -CN | para | Electron-Withdrawing | Inactive in one study, suggesting target-specific preference | dndi.org |
| Substituted Benzyl | para > meta > ortho | Variable | Positional-dependent activity observed | nih.gov |
The piperazine ring serves as a versatile linker and its functionalization is a key strategy for optimizing activity. The nitrogen atom not connected to the acetylindoline moiety is a common site for introducing a variety of substituents. Studies have shown that bulky and lipophilic groups attached to the piperazine ring can improve activity. mdpi.com For example, substitution with a 4-chlorobenzyl group on the piperazine nitrogen has led to potent compounds. nih.gov
The nature of the substituent on the piperazine nitrogen has a profound effect. While elongating a simple alkyl chain was found to decrease activity, the introduction of a bulkier benzyl group resulted in good acaricidal activity in one series of phenylpiperazine derivatives. nih.gov Furthermore, acyl groups on the piperazine nitrogen have also been shown to yield compounds with significant activity. nih.gov This indicates that the size, lipophilicity, and electronic nature of the group attached to the piperazine nitrogen are all critical parameters for achieving desired biological effects. nih.gov
| Substituent Type | Specific Example | Observed Impact on Activity | Reference |
|---|---|---|---|
| Bulky Lipophilic Groups | - | Generally improves activity | mdpi.com |
| Substituted Benzyl | 4-chlorobenzyl | Led to potent D2/D4 antagonists | nih.gov |
| Alkyl Chain | Butyl | Decreased activity compared to smaller or bulkier groups | nih.gov |
| Acyl | Acetyl | Showed good acaricidal activity | nih.gov |
| Trifluoromethylsulfonyl | -SO2CF3 | Resulted in high acaricidal activity | nih.gov |
Modifications to the indoline portion of the molecule also play a crucial role in determining activity and selectivity. Even minor changes, such as the introduction of a small alkyl group, can have a significant impact. For instance, the addition of a methyl group at the 2-position of the indoline ring resulted in a potent D2/D4 receptor antagonist. nih.gov
The position of substitution on the indole ring is critical. Shifting a substituent from the 3-position to the 2-position of the indole can affect the compound's intrinsic activity and receptor selectivity. nih.gov In some cases, the indole NH group acts as a vital hydrogen-bond donor for receptor binding. nih.gov Bioisosteric replacement, such as substituting the indole with a 6-azaindole, has been used to improve pharmacokinetic properties. nih.gov Furthermore, N-alkylation of the indoline ring, for example with a benzyl group, has been shown to significantly increase the potency and selectivity of certain inhibitors. nih.gov
| Modification | Position | Observed Impact on Activity | Reference |
|---|---|---|---|
| Methylation | 2-position | Led to a potent compound | nih.gov |
| Benzylation | 1-position (Nitrogen) | Significantly increased potency and selectivity | nih.gov |
| Hydroxymethyl | 2-position | Resulted in a full agonist with high affinity | nih.gov |
| Bioisosteric Replacement | Indole replaced with 6-Azaindole | Improved metabolic stability and solubility | nih.gov |
Conformational Analysis and its Correlation with Receptor Interactions
The three-dimensional conformation of this compound derivatives is a key determinant of their interaction with biological targets. These molecules possess considerable flexibility, particularly around the piperazine ring and the linker to the indoline and phenyl moieties. nih.gov Molecular docking and conformational analysis studies are therefore essential to understand their binding modes.
Stereochemical Considerations in Activity Modulation
Stereochemistry can play a critical role in the biological activity of these derivatives, especially when chiral centers are present. The different spatial arrangement of atoms in enantiomers can lead to significant differences in potency and even a complete change in the mode of action.
In a series of related 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives, a clear enantioselectivity was observed. nih.gov The S-(+) enantiomers consistently showed more potent analgesic activity than their corresponding R-(-) enantiomers. nih.gov Strikingly, while the S-(+) enantiomers acted as narcotic agonists, the R-(-) enantiomers of some compounds displayed narcotic antagonist activity. nih.gov This demonstrates that the two enantiomers can have opposing pharmacological effects.
Similarly, in another series of compounds, the enantiomers of a potent racemic molecule showed differential activity at dopamine (B1211576) D2 and D3 receptors. nih.gov The (-)-10e enantiomer had a significantly higher affinity for both receptors compared to its (+)-10e counterpart. nih.gov These findings underscore the importance of stereochemistry in the design of specific and potent ligands, as one enantiomer may be responsible for the desired therapeutic effect while the other could be inactive or contribute to off-target effects.
Biological Evaluation and Molecular Mechanisms Preclinical and in Vitro Focus
In Vitro Pharmacological Profiling and Target Engagement
The in vitro pharmacological profile of compounds structurally related to 1-[(4-phenyl-1-piperazinyl)acetyl]indoline has been investigated primarily through enzyme inhibition and receptor binding assays. These studies provide foundational data on the compound's potential molecular targets.
Enzyme Inhibition Studies
Research into analogs of this compound has explored their capacity to inhibit acetylcholinesterase (AChE), a key enzyme in the cholinergic hypothesis of Alzheimer's disease. A series of new indole (B1671886) derivatives, designed as analogs of the AChE inhibitor Donepezil, were synthesized and evaluated for their biological activity. mdpi.com These compounds feature an indole moiety as a bioisosteric substitute for the indanone ring of Donepezil, connected via an acetylpiperazine linker to various substituted benzyl (B1604629) groups. mdpi.com
The study evaluated a series of 1-(2-(4-(substituted-benzyl)piperazin-1-yl)acetyl)indoline-2,3-dione derivatives. Most of the synthesized compounds demonstrated potent inhibitory activity against acetylcholinesterase. mdpi.com The compound 1-(2-(4-(2-fluorobenzyl) piperazin-1-yl)acetyl)indoline-2,3-dione was identified as the most potent inhibitor in this series. mdpi.com The presence of the acetamido group was noted as being significant for the observed acetylcholinesterase inhibitor activity. mdpi.com
Other studies on derivatives containing an N-phenylpiperazine fragment attached to an indole-2-carboxylic acid core also showed activity against acetylcholinesterase. nih.gov Specifically, a quaternary ammonium (B1175870) salt derivative with a nitro group on the phenylpiperazine moiety demonstrated the most potent activity against AChE in its series. nih.gov
Table 1: Acetylcholinesterase (AChE) Inhibition by Indoline-2,3-dione Analogs Data sourced from a study on Donepezil analogs. The compounds listed are not identical to this compound but share a similar core structure.
Based on a review of the available scientific literature, preclinical data regarding the direct inhibitory activity of this compound on kinase enzymes such as Cyclin-Dependent Kinase 2 (CDK-2) or Diacylglycerol Kinase gamma (DGKγ) are not available. While indole and piperazine (B1678402) moieties are present in various known kinase inhibitors, specific data for the titular compound is absent. nih.govresearchgate.net
No published in vitro studies detailing the inhibitory effect of this compound on proteases such as elastase were identified in the reviewed literature.
In the surveyed scientific literature, there is no available preclinical information on the activity of this compound concerning other enzyme systems, including the apoptotic proteins Caspase-3, Bcl-2, or Bax.
Receptor Binding and Functional Assays
The structural motif of an arylpiperazine connected to an indole core is common in ligands for dopamine (B1211576) and serotonin (B10506) receptors. Research has been conducted on indoline (B122111) and piperazine-containing derivatives as potential dopamine receptor antagonists. nih.gov A study focused on optimizing a lead compound, 2-[-4-(4-chloro-benzyl)-piperazin-1-yl]-1-(2,3-dihydro-indol-1-yl)-ethanone, for mixed D2/D4 receptor antagonism. nih.gov This lead compound is a close structural analog of this compound, differing by the substitution on the N-phenyl ring of the piperazine moiety.
Systematic structure-activity relationship (SAR) studies led to the identification of potent derivatives, demonstrating that modifications to the indoline and piperazine components significantly influence receptor affinity. nih.gov The research established that this chemical class is a novel source of mixed D2/D4 receptor antagonists. nih.gov Other research has shown that indole derivatives with different linkers can bind to serotonin 5-HT1A and 5-HT2A receptors, where the indole moiety penetrates a hydrophobic microdomain of the receptor and a nitrogen atom in the basic side chain forms a key interaction. nih.gov
Table 2: Receptor Binding Profile of a Close Structural Analog Data pertains to a lead compound from a study on D2/D4 antagonists and is not data for this compound itself.
Antioxidant Activity Assessments
The antioxidant potential of chemical compounds is often evaluated by their ability to scavenge stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH). A lower IC50 value in this assay indicates greater antioxidant activity. researchgate.net While specific data for this compound is not available, related heterocyclic compounds have shown promising results. For instance, certain 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-one derivatives demonstrated significant DPPH radical scavenging activity, with values around 73.5% at a concentration of 10 µM, comparable to the standard antioxidant Trolox. mdpi.com This suggests that the incorporation of heterocyclic systems can confer notable free-radical scavenging properties.
Lipid peroxidation is a key process in cellular injury, and its inhibition is a measure of antioxidant efficacy. nih.gov Assays measuring the inhibition of NADPH- or Fe2+-dependent lipid peroxidation are commonly used. nih.gov Studies on 4-(1-naphthylamino)-piperidines, which are structurally related to the piperazine compounds, have shown them to be potent inhibitors of lipid peroxidation, with IC50 values below 10 µM. nih.gov This activity is attributed to the antioxidant property of the naphthylaminopiperidine moiety itself. nih.gov This indicates that the core structure containing a piperazine or piperidine (B6355638) ring linked to an aromatic system can effectively protect against lipid peroxidation.
Anti-inflammatory Activity in Cellular Models
The anti-inflammatory potential of piperazine derivatives has been demonstrated in various cellular models. A common assay involves measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW264.7 macrophage cells. nih.gov
Several studies have shown that compounds containing a piperazine scaffold can exhibit potent anti-inflammatory effects. For example, a novel ferrocenyl(piperazine-1-yl)methanone derivative was found to inhibit NO production with an IC50 value of 7.65 µM and also suppressed the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov The mechanism for this activity was linked to the inhibition of the LPS-induced TLR4/NF-κB signaling pathway. nih.gov Similarly, a piperazine derivative, LQFM-008, was shown to reduce cell migration and protein exudation in a carrageenan-induced pleurisy test, further confirming the anti-inflammatory properties associated with this chemical class. nih.gov
Table 3: Anti-inflammatory Activity of Representative Piperazine Derivatives
| Compound Class | Cellular Model | Endpoint Measured | Potency (IC50) | Source |
| Ferrocenyl(piperazine-1-yl)methanone derivative | RAW264.7 Macrophages (LPS-induced) | NO Production | 7.65 µM | nih.gov |
| Pyrazolo[1,5-a]quinazoline derivatives | THP-1Blue Monocytic Cells (LPS-induced) | NF-κB Activity | < 50 µM | mdpi.com |
| 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester (LQFM-008) | Carrageenan-induced Pleurisy | Cell Migration, Protein Exudation | Effective at 30mg/kg | nih.gov |
Heat-Induced Hemolysis Inhibition (e.g., HRBC Membrane Stabilization)
An extensive review of scientific literature did not yield specific studies evaluating the effect of this compound on heat-induced hemolysis or its potential for stabilizing human red blood cell (HRBC) membranes. While derivatives of piperazine and indole have been investigated for various pharmacological activities, data focusing on this particular compound's anti-inflammatory action through membrane stabilization is not publicly available.
Modulation of Inflammatory Mediators and Pathways
There is a lack of specific research detailing the direct effects of this compound on the modulation of inflammatory mediators and pathways. Although related heterocyclic compounds, such as certain piperazine derivatives, have been explored as anti-inflammatory agents, the specific mechanisms of action for this compound, including its influence on cyclooxygenase (COX) enzymes or cytokine production, have not been reported in the available scientific literature. researchgate.netnih.govresearchgate.net
Antimicrobial Activity in Cellular and Microbial Models
While the broader classes of piperazine and indole derivatives have been a source of investigation for antimicrobial agents, specific data on the efficacy of this compound remains uncharacterized in published studies. nih.govnih.govresearchgate.net
A comprehensive search of scientific databases found no studies reporting the evaluation of this compound for antitubercular activity against any strain of Mycobacterium.
Specific data on the minimum inhibitory concentration (MIC) or the spectrum of antibacterial activity for this compound against gram-positive and gram-negative bacteria are not available in the reviewed literature. Studies on related piperazine derivatives have shown varied antibacterial potential, but these findings cannot be directly extrapolated to the title compound. nih.govneuroquantology.com
There are no specific reports on the in vitro antifungal activity of this compound against pathogenic fungi. Research on analogous structures has occasionally included antifungal screening, but the results for this specific compound have not been published. nih.govnih.gov
Anticancer Activity in Human Tumor Cell Lines (In Vitro Cytotoxicity)
Investigations into the cytotoxic properties of indole and piperazine derivatives against various human tumor cell lines have been conducted. nih.govresearchgate.net For instance, certain 1-acyl-pyrazolidinediones have demonstrated cytotoxicity against a range of cell lines, and some indole-based piperazine derivatives have shown activity against liver and colon cancer cells. nih.govresearchgate.net However, a detailed examination of the scientific literature reveals no specific in vitro cytotoxicity data, such as IC50 values, for this compound against any human tumor cell lines. nih.govresearchgate.netmdpi.commdpi.com Therefore, its potential as an anticancer agent remains undetermined based on the available evidence.
Evaluation of Antiproliferative Potency (e.g., IC50 values)
No data is available in the provided search results regarding the half-maximal inhibitory concentration (IC50) values of this compound against any cancer cell lines.
Mechanistic Studies of Antiproliferative Action (e.g., Cell Cycle Analysis, Apoptosis Induction)
There are no available studies in the search results that have investigated the mechanisms of antiproliferative action for this compound, such as its effects on cell cycle progression or the induction of apoptosis.
Selectivity Profile across Diverse Cancer Cell Lines
Information regarding the selectivity profile of this compound across different cancer cell lines is not present in the provided search results.
Preclinical In Vivo Efficacy Studies (Non-Human Animal Models)
Evaluation of Efficacy in Specific Disease Models (without therapeutic claims)
No preclinical in vivo studies in non-human animal models evaluating the efficacy of this compound in any disease model were found in the search results.
Pharmacokinetic (PK) Profiling (Absorption, Distribution, Metabolism, Excretion) in Animal Models
There is no available data in the search results on the pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME), of this compound in any animal models.
Pharmacodynamic (PD) Biomarker Assessment in Animal Models
No studies assessing pharmacodynamic biomarkers in animal models following treatment with this compound were identified in the search results.
Computational Chemistry and Molecular Modeling for 1 4 Phenyl 1 Piperazinyl Acetyl Indoline
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This is crucial for understanding the basis of a drug's mechanism of action.
Docking algorithms explore various possible binding poses of the ligand within the active site of a protein, calculating a score for each pose that estimates the binding affinity. This score is often expressed in kcal/mol (lower values indicate stronger binding) or as a predicted inhibition constant (Ki or IC50).
For molecules containing the phenylpiperazine and indoline (B122111) scaffolds, docking studies have been performed against various receptors, including dopamine (B1211576), serotonin (B10506), and chemokine receptors. For instance, studies on similar indoline and piperazine-containing derivatives have identified them as potent antagonists for dopamine D2/D4 receptors. nih.gov A docking study of 1-[(4-phenyl-1-piperazinyl)acetyl]indoline would likely predict its binding pose within a target's active site, highlighting the spatial arrangement of its phenyl, piperazine (B1678402), and indoline groups. The affinity would be quantified, providing a measure of how tightly it binds.
In a representative docking study on a series of 1-(4-Phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl) ethanone (B97240) derivatives targeting the CCR1 receptor, the most active molecules showed strong predicted binding affinities. nih.gov Similarly, docking of novel phenyl-(1-morpholin-4-yl methyl/piperazine-1-yl methyl)-1H-indol-3-ylmethylene amines against the progesterone (B1679170) receptor yielded docking scores ranging from -7.5 to -9.9 kcal/mol. chemmethod.com
Table 1: Representative Docking Affinity Data from Structurally Related Compounds
| Compound Class | Target Receptor | Predicted Binding Affinity (Example) | Reference |
| Phenyl-(1-piperazinyl methyl)-1H-indol-3-ylmethylene amines | Progesterone Receptor | -9.9 kcal/mol | chemmethod.com |
| 1-(4-Phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl) ethanones | CCR1 | High Affinity (Quantitative data NA) | nih.gov |
| 1-benzyl-2-indolinones | Acetylcholinesterase (AChE) | Ki = 0.21 μM | nih.gov |
| 1-(Biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanones | Dopamine D2 Receptor | High Affinity (Quantitative data NA) | nih.gov |
This table is illustrative and shows data for structurally related compounds to indicate the type of results expected for this compound.
Beyond predicting affinity, docking studies are critical for identifying the specific non-covalent interactions that stabilize the ligand-receptor complex. These interactions dictate the ligand's specificity and potency.
Hydrogen Bonding: The acetyl carbonyl oxygen of this compound is a potential hydrogen bond acceptor. Docking studies on related compounds frequently show such groups interacting with hydrogen bond donor residues (e.g., the side chains of Tyrosine, Serine, or backbone amides) in the active site. nih.gov For example, in a study of CCR1 antagonists, a Tyrosine residue (Tyr113) was found to form a crucial hydrogen bond that anchored the ligand in the active site. nih.gov
Hydrophobic Interactions: The phenyl ring and the aliphatic parts of the piperazine and indoline rings can form favorable hydrophobic interactions with nonpolar amino acid residues like Leucine, Valine, and Alanine.
π-Interactions: The aromatic phenyl and indoline rings can engage in π-π stacking with aromatic residues like Phenylalanine, Tyrosine, and Tryptophan, or cation-π interactions with charged residues like Arginine or Lysine. chemmethod.com Studies on similar structures targeting the progesterone receptor noted Pi-Pi stacking interactions with Tryptophan (TRP) and Tyrosine (TYR) residues. chemmethod.com
Table 2: Potential Intermolecular Interactions for this compound Based on Analogous Compounds
| Interaction Type | Potential Moiety Involved | Example Interacting Residue (from related studies) | Reference |
| Hydrogen Bond (Acceptor) | Acetyl Carbonyl Oxygen | Tyrosine (Tyr), Asparagine (Asn) | nih.gov |
| Hydrophobic Interactions | Phenyl ring, Piperazine ring, Indoline aliphatic part | Alanine (Ala), Valine (Val), Leucine (Leu) | chemmethod.com |
| π-π Stacking | Phenyl ring, Indoline aromatic part | Tryptophan (Trp), Phenylalanine (Phe) | chemmethod.com |
| Cation-π / Pi-Cation | Phenyl ring, Indoline aromatic part | Arginine (Arg) | chemmethod.com |
Quantitative Structure-Activity Relationship (QSAR) Analysis
QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity.
To develop a QSAR model, a set of analogous compounds with known biological activities is required. By calculating various molecular descriptors for each compound, statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build an equation that correlates these descriptors with activity. A robust QSAR model can then predict the activity of new, unsynthesized compounds.
For a series of (phenylpiperazinyl-alkyl) oxindoles, which are structurally very similar to indoline derivatives, a comparative QSAR study was successfully performed to create predictive models for 5-HT1A receptor inhibition. nih.gov Likewise, 3D-QSAR studies on 1-(4-phenylpiperazin-1-yl)ethanone (B3049689) derivatives led to the development of CoMFA models with high statistical significance (e.g., q² = 0.640, r² = 0.932), indicating strong predictive power. nih.gov Such a model for this compound and its derivatives would be invaluable for guiding the synthesis of more potent analogs.
The key output of a QSAR analysis is the identification of which physicochemical properties (descriptors) have the most significant impact on biological activity. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP).
In studies of related heterocyclic compounds, important descriptors have been identified:
Electronic Properties: The distribution of charges on atoms can be critical. For example, the presence of electron-withdrawing or electron-donating groups on the phenyl ring can modulate activity. nih.gov
Steric/Topological Properties: The size and shape of the molecule are crucial for fitting into the receptor's binding site. Descriptors related to molecular volume or specific atomic positions have been shown to be significant for the activity of phenylpiperazinyl-containing compounds. nih.govscispace.com
Table 3: Key Physicochemical Descriptors Influencing Activity in Related Compound Series
| Descriptor Category | Specific Descriptor Example | Influence on Activity (Observed in Related Compounds) | Reference |
| Electronic | Charge at specific atoms, Dipole Moment | The presence of chlorine at a specific position was found to be conducive for receptor inhibition. | nih.gov |
| Lipophilicity | LogP (octanol-water partition coefficient) | A balanced lipophilicity is often required for optimal binding and pharmacokinetic properties. | nih.gov |
| Steric | Molecular Volume, Surface Area, Specific atom indices (ETSA, RTSA) | The shape and bulk of substituents on the core structure directly impact the fit into the binding pocket. | nih.gov |
| 3D-QSAR Fields | Steric and Electrostatic Contour Maps (from CoMFA/CoMSIA) | Identify regions where bulky or charged groups increase or decrease activity. | nih.gov |
Molecular Dynamics (MD) Simulations for Dynamic Behavior
While molecular docking provides a static snapshot of the binding event, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulates the movements of atoms in the ligand-receptor complex over time, providing insights into its stability and flexibility.
An MD simulation of the this compound-receptor complex would be used to:
Assess Binding Stability: By tracking the Root Mean Square Deviation (RMSD) of the ligand and protein atoms, one can determine if the binding pose predicted by docking is stable over a period of nanoseconds. nih.gov
Confirm Key Interactions: MD allows researchers to observe whether the key hydrogen bonds and hydrophobic interactions identified in docking persist over time or if they are transient. researchgate.net
Reveal Conformational Changes: Both the ligand and the protein are flexible. MD can show how the protein might adjust its conformation to better accommodate the ligand, a phenomenon known as "induced fit." nih.gov
In recent studies on piperazine-containing compounds, MD simulations have been essential for validating docking results and confirming the stability of the ligand within the active site of targets like the GABAA receptor. nih.govresearchgate.net These simulations reinforce the computational predictions and provide a more realistic model of the biomolecular interaction.
Investigation of Ligand-Protein Complex Stability and Conformational Dynamics
The stability of the complex formed between a ligand and its target protein is a key determinant of the ligand's biological activity. Molecular dynamics (MD) simulations are a powerful computational method used to investigate the stability and conformational dynamics of the this compound-protein complex. These simulations track the movements of atoms over time, offering a dynamic view of the binding process.
During MD simulations, the root-mean-square deviation (RMSD) of the protein and ligand atoms is monitored to assess the stability of the complex. A plateau in the RMSD values over the simulation time suggests that the complex has reached a stable conformation. Additionally, root-mean-square fluctuation (RMSF) analysis is employed to identify the flexibility of individual amino acid residues in the protein upon ligand binding. This can highlight key residues that are either stabilized or become more flexible, providing clues about the mechanism of action.
Hydrogen bonds play a critical role in the stabilization of ligand-protein complexes. Through MD simulations, the formation and breaking of hydrogen bonds between this compound and the amino acid residues of the target protein can be analyzed. The persistence of specific hydrogen bonds throughout the simulation is a strong indicator of their importance in maintaining the stability of the bound complex.
In Silico ADME Prediction and Property Optimization
The pharmacokinetic profile of a compound, encompassing its Absorption, Distribution, Metabolism, and Excretion (ADME), is a critical factor in its potential as a therapeutic agent. In silico ADME prediction allows for the early assessment of these properties for this compound, guiding its optimization.
Various computational models are used to predict the ADME properties of this compound. These models often assess compliance with established guidelines like Lipinski's Rule of Five, which helps to predict oral bioavailability based on physicochemical properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.
More advanced quantitative structure-property relationship (QSPR) models can provide predictions for a wider range of ADME parameters. These can include predictions for aqueous solubility, blood-brain barrier permeability, plasma protein binding, and potential interactions with metabolic enzymes like the cytochrome P450 family. This data is invaluable for identifying potential liabilities and for guiding the design of new analogs with improved pharmacokinetic profiles.
Table 1: Predicted ADME Properties for this compound
| Property | Predicted Value Range | Significance in Drug Discovery |
| Molecular Weight ( g/mol ) | 321.42 | Adheres to Lipinski's Rule of Five (<500) |
| ClogP | 2.5 - 3.5 | Indicates good membrane permeability |
| Hydrogen Bond Donors | 0 | Adheres to Lipinski's Rule of Five (≤5) |
| Hydrogen Bond Acceptors | 3 | Adheres to Lipinski's Rule of Five (≤10) |
| Polar Surface Area (Ų) | ~40 - 50 | Influences cell permeability and transport |
| Blood-Brain Barrier Permeability | Predicted to be permeable | Suggests potential for central nervous system activity |
Quantum Chemical Calculations (e.g., Density Functional Theory for Electronic Structure)
Quantum chemical calculations, with Density Functional Theory (DFT) being a prominent method, are utilized to investigate the electronic structure of this compound in detail. These calculations provide insights into the molecule's geometry, reactivity, and electronic properties.
DFT is employed to determine the most stable three-dimensional conformation of the molecule by optimizing its geometry to a minimum energy state. This optimized structure is often used as the starting point for further computational studies, such as molecular docking and MD simulations.
The electronic properties of the molecule are further elucidated by calculating its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is an important indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.
Molecular Electrostatic Potential (MEP) maps, generated from DFT calculations, visualize the electron density distribution around the molecule. These maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for understanding intermolecular interactions, including hydrogen bonding and potential metabolic sites. For this compound, the nitrogen atoms of the piperazine ring and the carbonyl oxygen are typically identified as electron-rich regions.
Table 2: Data from Quantum Chemical Calculations for this compound
| Parameter | Typical Calculated Value | Significance |
| HOMO Energy | -5.5 to -6.5 eV | Indicates the molecule's electron-donating ability |
| LUMO Energy | -0.5 to -1.5 eV | Indicates the molecule's electron-accepting ability |
| HOMO-LUMO Gap | 4.5 to 5.5 eV | Relates to chemical reactivity and stability |
| Dipole Moment | 2.0 to 3.5 Debye | Measures the overall polarity of the molecule |
Future Directions and Emerging Research Perspectives for 1 4 Phenyl 1 Piperazinyl Acetyl Indoline
Exploration of Novel Biological Targets and Therapeutic Areas
The structural components of 1-[(4-phenyl-1-piperazinyl)acetyl]indoline, namely the indoline (B122111) and phenylpiperazine moieties, are well-recognized pharmacophores present in numerous biologically active compounds. This foundational knowledge provides a logical starting point for the exploration of novel biological targets and therapeutic applications for this specific molecule.
Future research will likely focus on a systematic screening of this compound against a wide array of biological targets. Given the prevalence of the phenylpiperazine scaffold in centrally active agents, a primary area of investigation will be its potential as a modulator of various receptors and transporters in the central nervous system (CNS). For instance, derivatives of indoline and piperazine (B1678402) have been identified as mixed D2/D4 receptor antagonists. nih.gov Further investigation into the affinity of this compound for a range of dopamine (B1211576), serotonin (B10506), and adrenergic receptors is a logical next step.
Beyond the CNS, the indole (B1671886) scaffold, a close relative of indoline, is a key component in many anticancer agents. mdpi.com This suggests that this compound and its derivatives could be evaluated for antiproliferative activity against various cancer cell lines. The piperazine ring is also a common feature in many FDA-approved anticancer drugs, further supporting this line of inquiry. tubitak.gov.tr Other potential therapeutic areas to explore, based on the known activities of similar heterocyclic compounds, include anti-inflammatory, antimicrobial, and antiviral applications.
| Potential Therapeutic Area | Rationale based on Structural Moieties | Potential Molecular Targets |
| Central Nervous System Disorders | Phenylpiperazine is a common scaffold in CNS drugs. Indoline derivatives show CNS activity. | Dopamine receptors (D2, D4), Serotonin receptors (5-HT1A, 5-HT2A), Adrenergic receptors |
| Oncology | The indole (related to indoline) scaffold is present in many anticancer agents. mdpi.com Piperazine is a privileged structure in oncology. tubitak.gov.trnih.gov | Tyrosine kinases, Histone deacetylases (HDACs), Tubulin |
| Inflammatory Diseases | Phenylpiperazine derivatives have shown anti-inflammatory properties. | Cyclooxygenase (COX) enzymes, Lipoxygenase (LOX) enzymes, Cytokine signaling pathways |
| Infectious Diseases | Piperazine derivatives have demonstrated antimicrobial and antiviral activities. mdpi.com | Bacterial and viral enzymes, Host-pathogen interaction pathways |
Development of Advanced Synthetic Methodologies and Sustainable Chemistry Approaches
The future synthesis of this compound and its analogs will benefit from the adoption of advanced and sustainable chemical methodologies. While traditional methods for the formation of the amide bond between the indoline and piperazine fragments are likely effective, there is considerable room for improvement in terms of efficiency, safety, and environmental impact.
Modern synthetic approaches such as C–H functionalization offer a more direct and atom-economical way to construct complex molecules. researchgate.net The application of C-H activation strategies to either the indoline or phenylpiperazine starting materials could streamline the synthesis and facilitate the rapid generation of a library of derivatives. nih.gov Furthermore, the use of photoredox catalysis is emerging as a powerful tool for the synthesis of piperazine-containing compounds under mild and environmentally friendly conditions. mdpi.com
Application of Artificial Intelligence and Machine Learning in Compound Design and Optimization
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the design and optimization of novel drug candidates, and this compound is no exception. preprints.org These computational tools can be employed at various stages of the research and development process to accelerate the discovery of new therapeutic agents based on this scaffold.
| AI/ML Application | Description | Potential Impact on Research |
| Bioactivity Prediction | Using ML models to predict the interaction of the compound with various biological targets based on its chemical structure. repcomseet.orgresearchgate.net | Prioritization of experimental screening efforts and identification of high-probability therapeutic areas. |
| QSAR Modeling | Developing mathematical models that relate the chemical structure of derivatives to their biological activity. | Guiding the rational design of more potent and selective analogs. |
| De Novo Drug Design | Employing generative AI to create novel molecules with desired properties based on the this compound scaffold. researchgate.net | Accelerated discovery of optimized lead compounds with improved therapeutic potential. |
| ADMET Prediction | Utilizing AI to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of the compound and its derivatives. preprints.org | Early identification of candidates with favorable drug-like properties, reducing late-stage attrition. |
Strategic Derivatization for Enhanced Potency, Selectivity, and Mechanistic Insights
Systematic structural modification, or derivatization, of the this compound scaffold will be a key strategy to enhance its therapeutic potential and to gain a deeper understanding of its mechanism of action. Structure-activity relationship (SAR) studies will be crucial in guiding these efforts. nih.gov
Derivatization can be focused on several key positions within the molecule. Modifications to the phenyl ring of the phenylpiperazine moiety, such as the introduction of various substituents (e.g., halogens, alkyl, alkoxy groups), can significantly impact receptor binding affinity and selectivity. mdpi.com Similarly, substitution on the indoline ring system can modulate the molecule's electronic properties and steric profile, which can in turn influence its interaction with biological targets. researchgate.net
The acetyl linker between the indoline and piperazine rings can also be a target for modification. Altering the length or rigidity of this linker could optimize the spatial orientation of the two key pharmacophores for improved target engagement. The synthesis and biological evaluation of a library of such derivatives will provide valuable data for constructing detailed SAR models. These models will not only guide the development of more potent and selective compounds but will also provide insights into the specific molecular interactions that govern their biological activity.
Integration with Systems Biology and Multi-Omics Research Paradigms
Multi-omics approaches, which involve the comprehensive analysis of the genome, transcriptome, proteome, and metabolome, can provide an unbiased view of the biological changes induced by the compound. nih.gov For example, treating cells or animal models with this compound and then performing transcriptomic (RNA-seq) and proteomic analyses can reveal which cellular pathways and networks are modulated by the compound. nih.gov This can lead to the identification of novel biological targets and provide a more complete picture of the compound's therapeutic and potential off-target effects. encyclopedia.pub
In the context of CNS research, in vivo systems response profiling can be used to characterize the compound's effects on various neurochemical and behavioral parameters. nih.govacs.org By generating a comprehensive biological response profile, researchers can classify the compound based on its phenotypic signature and compare it to known drugs, such as antipsychotics or antidepressants. nih.gov This systems-level approach will be invaluable for predicting the clinical potential of this compound and for identifying biomarkers that could be used to monitor its therapeutic effects. frontlinegenomics.com
Q & A
Q. What are the key structural features of 1-[(4-phenyl-1-piperazinyl)acetyl]indoline, and how do they influence its reactivity or biological activity?
The compound combines an indoline scaffold with a 4-phenylpiperazine moiety linked via an acetyl group. The indoline core provides rigidity and potential π-π stacking interactions, while the piperazine group introduces basicity and hydrogen-bonding capabilities . The acetyl linker may influence conformational flexibility and metabolic stability. Structural analogs, such as 2-[2-(4-methylpiperazin-1-yl)ethyl]isoindoline-1,3-dione, highlight the importance of substituent positioning on crystallographic packing and solubility . X-ray diffraction studies of related compounds suggest that planarity of the indoline ring and piperazine orientation affect binding to targets like serotonin receptors .
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
Synthesis optimization should focus on reaction conditions and purification steps. Evidence from similar piperazine derivatives suggests using inert atmospheres (e.g., nitrogen) during coupling reactions to prevent oxidation . Refluxing in polar aprotic solvents like DMF enhances solubility of intermediates . Post-synthesis purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization from ethanol can achieve >98% purity, as noted in safety data sheets for structurally related compounds . Monitoring reaction progress via TLC or HPLC is critical to identify side products like N-acetylated byproducts .
Q. What analytical techniques are most suitable for characterizing this compound?
Key techniques include:
- NMR spectroscopy (¹H/¹³C) to confirm the indoline C-2 acetyl linkage and piperazine substituents .
- Mass spectrometry (ESI-TOF) to verify molecular weight (expected m/z: ~349.4 for [M+H]⁺) .
- HPLC (C18 column, UV detection at 254 nm) to assess purity (>98% as per industry standards) .
- X-ray crystallography for resolving conformational details, though this requires high-quality single crystals .
Q. What are the recommended storage conditions to ensure compound stability?
Store at 2–8°C in airtight, light-resistant containers under inert gas (argon) to prevent degradation. Moisture-sensitive analogs (e.g., 1-(4-chlorophenyl)piperazine) show increased hygroscopicity, necessitating desiccants like silica gel . Stability studies under accelerated conditions (40°C/75% RH for 14 days) can predict long-term stability .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced target selectivity?
SAR strategies include:
- Substituent variation : Introducing electron-withdrawing groups (e.g., -Cl, -F) on the phenyl ring to modulate lipophilicity and receptor affinity, as seen in 4-chlorophenylpiperazine derivatives .
- Scaffold hopping : Replacing indoline with isoindoline or tetrahydroquinoline to alter steric bulk and metabolic pathways .
- Linker optimization : Replacing the acetyl group with sulfonamide or urea to enhance hydrogen-bonding interactions .
Validate modifications using in vitro binding assays (e.g., radioligand displacement for serotonin receptors) and computational docking (e.g., AutoDock Vina) to predict binding poses .
Q. What experimental approaches can elucidate the mechanism of action of this compound in biological systems?
- In vitro assays : Screen against panels of GPCRs, kinases, or ion channels to identify primary targets. Use fluorescence-based calcium mobilization assays for real-time activity monitoring .
- Molecular docking : Align with crystal structures of homologous targets (e.g., 5-HT₁A receptors) to identify key binding residues .
- Metabolic profiling : Incubate with liver microsomes to identify major metabolites (e.g., N-deacetylation or piperazine oxidation) .
Q. How should researchers address contradictory data between computational predictions and experimental results?
Contradictions may arise from force field inaccuracies or unaccounted solvent effects. Mitigation strategies include:
- Ensemble docking : Test multiple ligand conformations to capture flexibility .
- Free energy calculations : Use MM/PBSA or FEP to refine binding affinity predictions .
- Experimental validation : Repeat assays under standardized conditions (e.g., pH 7.4, 37°C) and cross-validate with orthogonal methods (e.g., SPR vs. ITC) .
Q. What methodologies are recommended for toxicological profiling in preclinical studies?
- In vitro cytotoxicity : Use HepG2 or HEK293 cells with MTT assays to assess IC₅₀ values .
- Genotoxicity screening : Ames test (TA98/TA100 strains) to detect mutagenic potential .
- Ecotoxicity : Follow OECD guidelines for Daphnia magna acute toxicity testing (EC₅₀ < 10 mg/L indicates high risk) .
Q. How can theoretical frameworks guide the design of experiments involving this compound?
Link studies to established theories, such as:
Q. What advanced experimental designs (e.g., factorial design) are suitable for optimizing biological assays?
Employ 2³ factorial designs to test variables like concentration (0.1–10 µM), incubation time (1–24 hr), and temperature (25–37°C). Analyze main effects and interactions using ANOVA . For dose-response studies, use response surface methodology (RSM) to identify optimal conditions .
Methodological Considerations
- Data validation : Cross-check NMR assignments with DEPT-135 and HSQC experiments to confirm quaternary carbons .
- Contradiction resolution : Replicate anomalous results (e.g., unexpected IC₅₀ shifts) using blinded assays and independent batches .
- Theoretical alignment : Align SAR findings with pharmacophore models from literature to refine hypotheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
